molecular formula C22H29N3O5S B3450159 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide

Cat. No. B3450159
M. Wt: 447.5 g/mol
InChI Key: AAJKKUVQTZTSTQ-UHFFFAOYSA-N
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Description

“N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide” is a complex organic compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the ethyl, dimethoxyphenyl, and benzenesulfonamide groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a basic structure, with the various other groups attached at specified positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring is often involved in reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-4-23-12-14-24(15-13-23)22(26)17-25(18-8-6-5-7-9-18)31(27,28)19-10-11-20(29-2)21(16-19)30-3/h5-11,16H,4,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJKKUVQTZTSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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